Brevinin-2-RA16 peptide precursor
Description
Brevinin-2-RA16 is a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, which is predominantly isolated from the skin secretions of frogs in the Rana genus. These peptides are synthesized as precursor proteins encoded by mRNA transcripts, which are post-translationally processed into mature bioactive forms. The precursor structure typically includes:
- A signal peptide: Responsible for directing the nascent peptide to secretory pathways.
- An acidic spacer region: Rich in glutamic/aspartic acid residues, hypothesized to neutralize the cationic mature peptide during storage, preventing autotoxicity .
- A mature peptide: Characterized by a conserved C-terminal disulfide-bridged cyclic domain (e.g., Cys-Lys-X-Cys motif) and a variable N-terminal amphipathic helix, critical for membrane disruption and antimicrobial activity .
Brevinin-2-RA16 exhibits broad-spectrum antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Its mechanism involves electrostatic interactions with microbial membranes, leading to pore formation and cell lysis .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLTSFKDMAIKVAKDAGVNILNTISCKISKTC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Brevinin-2-RA16 exhibits significant antimicrobial activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Antimicrobial Efficacy Against Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µM | |
| Escherichia coli | 16 µM | |
| Pseudomonas aeruginosa | 32 µM |
The peptide's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown that brevinin peptides, including Brevinin-2-RA16, can effectively permeabilize the membranes of these bacteria, which is crucial for their therapeutic potential against multidrug-resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial properties, Brevinin-2-RA16 has demonstrated anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by reducing pro-inflammatory cytokine levels.
Impact on Cytokine Production
| Cytokine | Treatment (µg/mL) | Result | Reference |
|---|---|---|---|
| TNF-α | 1 | Decreased expression | |
| IL-6 | 2 | Significant reduction | |
| IL-1β | 3 | Reduced secretion |
The ability to reduce cytokine levels suggests that Brevinin-2-RA16 could be beneficial in treating inflammatory conditions, potentially serving as an adjunct therapy in infections where inflammation is a component of the disease process.
Potential Clinical Applications
The promising properties of Brevinin-2-RA16 position it as a candidate for several clinical applications:
- Antibiotic Replacement : Given the rise of antibiotic-resistant bacteria, brevinin peptides could serve as alternatives or adjuncts to traditional antibiotics.
- Wound Healing : Its antimicrobial and anti-inflammatory properties may enhance wound healing processes by preventing infection and reducing inflammation.
- Cancer Therapy : Some studies suggest that brevinins may exhibit anticancer properties, although specific investigations into Brevinin-2-RA16 are still needed .
Case Studies and Research Findings
Several studies have investigated the applications of brevinins in various contexts:
- Study on Multidrug Resistance : A study tested several brevinin peptides against multidrug-resistant Staphylococcus aureus, demonstrating effective inhibition and suggesting potential use in treating resistant infections .
- Inflammatory Response Modulation : Another investigation focused on the ability of brevinins to modulate inflammatory responses in macrophages, showing significant reductions in pro-inflammatory cytokines upon treatment with Brevinin-2 peptides .
- Membrane Disruption Mechanism : Research detailing the mechanism by which brevinins disrupt bacterial membranes has provided insights into their structure-function relationships, highlighting their potential for development into therapeutic agents .
Comparison with Similar Compounds
Research Findings and Implications
- Therapeutic Potential: Brevinin-2-RA16’s moderate hemolysis and broad-spectrum activity make it a candidate for topical antimicrobials, whereas Brevinin-2-RN1/RN2’s toxicity necessitates structural optimization .
- Structure-Activity Relationships : The C-terminal disulfide bridge is indispensable for antifungal activity; truncation studies in Brevinin-2E showed a 70% reduction in C. albicans inhibition upon bridge disruption .
- Biotechnological Applications: Bioinformatics pipelines (e.g., mass spectrometry workflows) have enabled high-throughput identification of brevinin-2 variants, accelerating drug discovery .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Method Overview
Solid-phase peptide synthesis is the primary chemical method used to prepare Brevinin-2 family peptides, including Brevinin-2-RA16 precursor. This technique allows sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin, enabling precise control over peptide sequence and modifications.
- Resin Loading: The C-terminal amino acid is attached to a solid resin.
- Sequential Coupling: Protected amino acids are added stepwise using activating agents to form peptide bonds.
- Deprotection: Temporary protecting groups are removed after each coupling to expose the amine for the next residue.
- Cleavage and Purification: The completed peptide is cleaved from the resin and purified.
Purification and Identification
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify the synthesized peptide to >95% purity.
- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) confirms molecular mass and peptide identity.
- Circular dichroism (CD) spectroscopy is used to assess secondary structure, such as α-helicity, which correlates with biological activity.
- Analogues of Brevinin-2 peptides synthesized by SPPS show that modifications, such as increasing positive charge or altering hydrophobicity, affect antimicrobial and hemolytic activities.
- Peptides with higher α-helical content and hydrophobic moments tend to have enhanced antimicrobial efficacy.
- Purity and correct folding are critical; peptides with intra-disulfide bridges (e.g., Brevinin-2R) exhibit amphipathic loops important for function.
| Parameter | Description | Method/Tool |
|---|---|---|
| Synthesis technique | Solid-phase peptide synthesis (SPPS) | Manual or automated peptide synthesizer |
| Purification | Reverse-phase high-performance liquid chromatography (RP-HPLC) | C18 column |
| Molecular mass confirmation | MALDI-TOF mass spectrometry | Mass spectrometer |
| Secondary structure analysis | Circular dichroism spectroscopy | CD spectrometer |
| Purity | >95% purity as measured by analytical HPLC | Analytical HPLC |
Recombinant Expression Systems
Method Overview
Recombinant DNA technology is an alternative approach to produce Brevinin-2-RA16 precursors, especially useful for large-scale production and to overcome limitations of chemical synthesis such as cost and peptide length.
- Fusion Protein Systems: To mitigate toxicity of AMPs to host cells and improve solubility, Brevinin-2-RA16 is often expressed as a fusion protein with a carrier such as thioredoxin (Trx), PurF, or Npro.
- Inclusion Bodies Formation: Fusion proteins commonly accumulate in inclusion bodies, which protect peptides from degradation and facilitate purification.
- Cleavage and Refolding: Fusion partners are removed enzymatically or via autoproteolytic cleavage (e.g., Npro system), releasing the mature peptide with authentic N-terminus. Refolding protocols restore correct disulfide bonds and structure.
- Thioredoxin (Trx) Fusion: Widely used for Brevinin-2R and related peptides, expressed in Escherichia coli with purification by Ni^2+-chelating chromatography.
- Npro Autoprotease Fusion: Offers self-cleavage to release the peptide without exogenous proteases, simplifying downstream processing.
- PurF Fusion: Protects host cells and peptides, inclusion bodies are isolated by centrifugation.
- Recombinant Brevinin-2 peptides expressed in E. coli retain biological activities after purification and cleavage.
- Fusion expression yields can exceed 45% of total cell protein, indicating efficient production.
- Structural modifications via recombinant methods can reduce hemolytic activity while preserving antimicrobial function.
| Expression System | Host Organism | Fusion Partner | Cleavage Method | Advantages |
|---|---|---|---|---|
| Thioredoxin fusion | E. coli | Thioredoxin (Trx) | Factor Xa protease | High solubility, easy purification |
| Npro autoprotease fusion | E. coli | Npro autoprotease | Self-cleavage | No exogenous protease needed |
| PurF fusion | E. coli | PurF protein fragment | Chemical or enzymatic | Protects host and peptide |
Molecular Cloning and cDNA Techniques
Method Overview
Molecular cloning of Brevinin-2-RA16 precursor genes from amphibian skin cDNA libraries enables the study and production of peptides based on their genetic sequences.
- cDNA Library Construction: Extract mRNA from frog skin secretions, reverse transcribe to cDNA.
- PCR Amplification: Use primers designed from conserved regions to amplify Brevinin-2 precursor genes.
- Gene Cloning: Insert amplified genes into expression vectors for recombinant production.
- Sequence Analysis: Confirm sequences to ensure correct peptide coding.
- Cloning of Brevinin-2 family precursors has revealed conserved domains and signal peptides important for peptide maturation.
- Expression studies show differential regulation of Brevinin-2 precursors during amphibian development and in response to environmental stimuli.
- cDNA cloning guides synthetic and recombinant production by providing accurate peptide sequences.
Structural and Functional Optimization
- Replacement of negatively charged residues with lysine enhances net positive charge and amphipathicity, improving antimicrobial activity.
- Substitution of amino acids prone to self-assembly (e.g., threonine) with cationic residues reduces aggregation and increases solubility.
- Introduction of intra-disulfide bridges stabilizes amphipathic loops critical for membrane interaction.
- Increased α-helicity and hydrophobic moment correlate with enhanced antimicrobial potency against Gram-positive and Gram-negative bacteria.
- Modifications can reduce hemolytic activity, improving therapeutic potential.
Summary Table of Preparation Methods
| Preparation Method | Description | Key Advantages | Typical Analytical Techniques |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of peptide chains on resin | Precise sequence control, rapid synthesis | RP-HPLC, MALDI-TOF MS, CD spectroscopy |
| Recombinant Expression | Fusion protein expression in E. coli | Scalable, cost-effective, high yield | Ni^2+-affinity chromatography, SDS-PAGE |
| Molecular Cloning | cDNA cloning from amphibian skin | Accurate sequence information, gene manipulation | PCR, DNA sequencing |
| Chemical/Structural Modifications | Amino acid substitutions to optimize activity | Enhanced antimicrobial activity, reduced toxicity | RP-HPLC retention time, bioassays |
Q & A
Q. Q1. What experimental protocols are recommended for isolating and characterizing Brevinin-2-RA16 from its natural source?
Answer : Isolation typically involves tissue homogenization (e.g., frog skin), followed by reverse-phase HPLC purification. Structural characterization requires tandem mass spectrometry (MS/MS) for sequencing and NMR spectroscopy to confirm disulfide bond arrangements. Purity should be validated via analytical HPLC (>95%) and MALDI-TOF for molecular weight confirmation .
Q. Q2. How can researchers validate the antimicrobial activity of Brevinin-2-RA16 against multidrug-resistant pathogens?
Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include controls like polymyxin B for Gram-negative and vancomycin for Gram-positive bacteria. Pair with membrane permeability assays (e.g., SYTOX Green uptake) to assess mechanism of action. Replicate experiments across three biological replicates to ensure statistical rigor .
Advanced Research Questions
Q. Q3. How can structural modifications of Brevinin-2-RA16 enhance its stability in serum without compromising antimicrobial efficacy?
Answer : Employ rational design strategies:
- Cyclization : Introduce lactam bridges to reduce proteolytic degradation.
- D-amino acid substitution : Replace L-amino acids in protease-sensitive regions.
- Lipidation : Modify the N-terminus with fatty acids to improve membrane interaction.
Validate stability via serum incubation assays and compare MICs pre/post modification. Use circular dichroism (CD) to monitor structural integrity .
Q. Q4. What methodologies resolve contradictions in reported cytotoxicity data for Brevinin-2-RA16 across mammalian cell lines?
Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HaCaT), serum concentrations, and exposure times.
- Dose-response profiling : Test a wide concentration range (0.1–100 μM) to identify thresholds for therapeutic indices.
- Mechanistic studies : Perform apoptosis/necrosis assays (Annexin V/PI staining) and mitochondrial toxicity screening (JC-1 dye). Cross-reference with proteomic data to identify off-target effects .
Q. Q5. How can researchers design studies to elucidate the immunomodulatory role of Brevinin-2-RA16 in vivo?
Answer :
- Animal models : Use LPS-induced sepsis models in mice to measure cytokine levels (IL-6, TNF-α) via ELISA.
- Flow cytometry : Profile immune cell populations (e.g., macrophages, neutrophils) in treated vs. control groups.
- Transcriptomic analysis : Perform RNA-seq on splenocytes to identify signaling pathways (e.g., NF-κB, MAPK). Include sham-treated and peptide-only controls to distinguish direct vs. indirect effects .
Methodological Frameworks
Q. Q6. What frameworks (e.g., FINER, PICO) are optimal for formulating hypotheses about Brevinin-2-RA16’s dual antimicrobial/anticancer properties?
Answer :
- PICO :
- Population : Cancer cell lines (e.g., MCF-7, A549).
- Intervention : Brevinin-2-RA16 at sub-MIC concentrations.
- Comparison : Standard chemotherapeutics (e.g., doxorubicin).
- Outcome : Apoptosis induction (caspase-3 activation) vs. membrane disruption.
- FINER : Ensure feasibility by pre-testing peptide solubility and cytotoxicity thresholds .
Q. Q7. How should contradictory data on Brevinin-2-RA16’s hemolytic activity be addressed in meta-analyses?
Answer :
- Data harmonization : Normalize hemolysis percentages to erythrocyte count and incubation time.
- Subgroup analysis : Stratify studies by peptide concentration ranges (e.g., <10 μM vs. >50 μM).
- Quality assessment : Use GRADE criteria to weight studies with rigorous controls (e.g., Triton X-100 as a positive control) .
Data Reproducibility & Reporting
Q. Q8. What steps ensure reproducibility in synthesizing and characterizing Brevinin-2-RA16 analogs?
Answer :
- Document synthesis parameters : Solid-phase peptide synthesis (SPPS) resin type, coupling reagents, and cleavage conditions.
- Public deposition : Submit raw MS/MS spectra to repositories like PRIDE or MetaboLights.
- Adhere to BRENDA guidelines : Report enzyme inhibition assays with exact buffer pH, temperature, and substrate concentrations .
Q. Q9. How can researchers optimize molecular dynamics (MD) simulations to predict Brevinin-2-RA16-membrane interactions?
Answer :
- Force field selection : Use CHARMM36m for lipid bilayers and TIP3P water models.
- Simulation length : Extend to ≥200 ns to capture peptide insertion.
- Validation : Cross-reference with experimental data (e.g., cryo-EM of peptide-lipid complexes) .
Ethical & Reporting Standards
Q. Q10. What ethical considerations apply to in vivo studies evaluating Brevinin-2-RA16’s therapeutic potential?
Answer :
- Animal welfare : Follow ARRIVE 2.0 guidelines for sample size justification and humane endpoints.
- Biosafety : Use BSL-2 facilities for handling multidrug-resistant pathogens in infection models.
- Data transparency : Pre-register protocols on Open Science Framework (OSF) to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
